2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another approach is the palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be used . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium, platinum, and acids . For example, the compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives . Substitution reactions can occur at the benzofuran ring or the phenol group, leading to the formation of various substituted derivatives . Major products formed from these reactions include oxidized, reduced, and substituted benzofuran derivatives .
Scientific Research Applications
2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . In medicine, benzofuran derivatives have been explored for their potential as therapeutic agents for various diseases, including cancer and neurodegenerative disorders . In industry, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . The compound can also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methyl-6-(7-methyl-1-benzofuran-3-yl)phenol can be compared with other benzofuran derivatives, such as 2-arylbenzofurans and benzothiophene derivatives . These compounds share similar structural features but may differ in their biological activities and applications . For example, 2-arylbenzofurans have been studied for their anti-cancer and anti-inflammatory properties, while benzothiophene derivatives have been explored as anticancer agents . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
61551-51-7 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-6-(7-methyl-1-benzofuran-3-yl)phenol |
InChI |
InChI=1S/C16H14O2/c1-10-5-3-7-12(15(10)17)14-9-18-16-11(2)6-4-8-13(14)16/h3-9,17H,1-2H3 |
InChI Key |
OOMSUCHVRBERQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=COC3=C(C=CC=C23)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.